molecular formula C9H9N3 B13324739 6-(Azetidin-3-yl)picolinonitrile

6-(Azetidin-3-yl)picolinonitrile

Cat. No.: B13324739
M. Wt: 159.19 g/mol
InChI Key: XCDKPERMUDOIKR-UHFFFAOYSA-N
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Description

6-(Azetidin-3-yl)picolinonitrile is a chemical compound with the molecular formula C9H9N3 It consists of a picolinonitrile moiety attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azetidin-3-yl)picolinonitrile can be achieved through several methods. One common approach involves the reaction of 6-chloropicolinonitrile with azetidine under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Azetidin-3-yl)picolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

6-(Azetidin-3-yl)picolinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Azetidin-3-yl)picolinonitrile involves its interaction with specific molecular targets. The azetidine ring and picolinonitrile moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Azetidin-3-yl)picolinonitrile is unique due to the combination of the azetidine ring and picolinonitrile moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its unique structure allows for specific interactions with molecular targets, which can be exploited in drug discovery and material science .

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

6-(azetidin-3-yl)pyridine-2-carbonitrile

InChI

InChI=1S/C9H9N3/c10-4-8-2-1-3-9(12-8)7-5-11-6-7/h1-3,7,11H,5-6H2

InChI Key

XCDKPERMUDOIKR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=CC(=N2)C#N

Origin of Product

United States

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